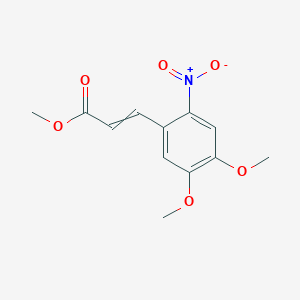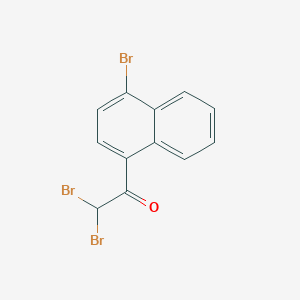
2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7Br3O It is a brominated derivative of ethanone, featuring a naphthalene ring substituted with bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-bromonaphthalen-1-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-bromonaphthalen-1-yl)ethanol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent, and room temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, and controlled temperature.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol.
Oxidation: 2,2-Dibromo-1-(4-bromonaphthalen-1-yl)acetic acid.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing brominated compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(6-bromonaphthalen-2-yl)ethanone
- 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is unique due to the presence of multiple bromine atoms and a naphthalene ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse chemical transformations. Its structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C12H7Br3O |
|---|---|
Peso molecular |
406.89 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H7Br3O/c13-10-6-5-9(11(16)12(14)15)7-3-1-2-4-8(7)10/h1-6,12H |
Clave InChI |
UVQLECWKXSXVAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


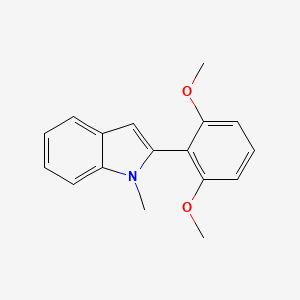
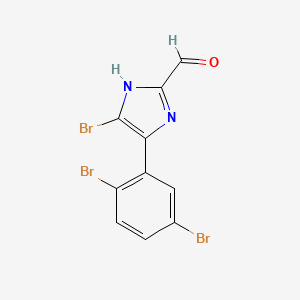
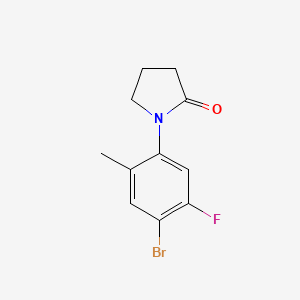
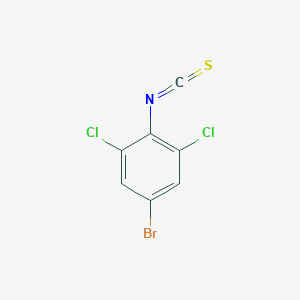
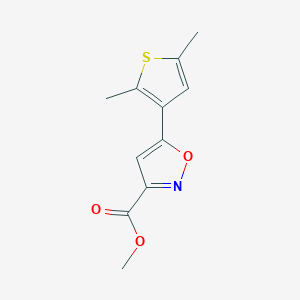
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
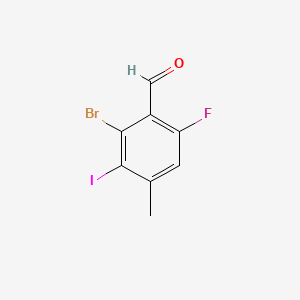
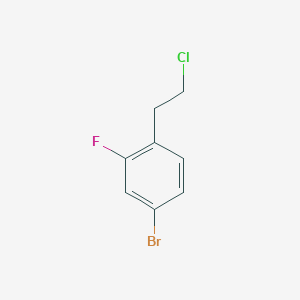

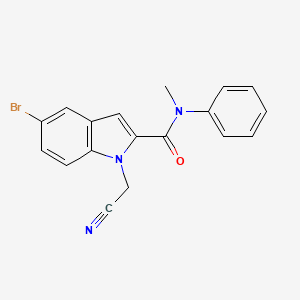
![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
